molecular formula C5H5N5O B561982 2-Amino-4-cyano-1H-imidazole-5-carboxamide CAS No. 125815-68-1

2-Amino-4-cyano-1H-imidazole-5-carboxamide

Cat. No. B561982
CAS RN: 125815-68-1
M. Wt: 151.129
InChI Key: CPCUWIMIPGRPBE-UHFFFAOYSA-N
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Description

“2-Amino-4-cyano-1H-imidazole-5-carboxamide” is a small molecule with the molecular formula C5H5N5O . It is also known as “Aminoimidazole carboxamide” and is currently being investigated for use in the treatment of allergic rhinitis and pediatric indications .


Synthesis Analysis

The synthesis of imidazoles, including “2-Amino-4-cyano-1H-imidazole-5-carboxamide”, has seen recent advances. The process involves the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications . A full atom-economical domino method has been developed for the preparation of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates by transannulation of 5-alkoxyisoxazoles with malononitrile under Fe (ii) catalysis .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-cyano-1H-imidazole-5-carboxamide” is characterized by its InChI code: 1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) and its SMILES string: NC(=O)C1=C(N)N=CN1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-cyano-1H-imidazole-5-carboxamide” include a molecular weight of 126.12, a melting point of 164-170 degrees Celsius, and a purity of 95%. It is stored at a temperature of 4 degrees Celsius and is in powder form . Its water solubility is 124.0 mg/mL .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Imidazole derivatives, including 2-Amino-4-cyano-1H-imidazole-5-carboxamide, are extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The cyano and amino groups present in the compound contribute to its bioactivity, making it a valuable scaffold in the design of novel anticancer drugs .

Antimicrobial Applications

The imidazole ring is a core structure in many antimicrobial agents. The presence of the cyano and amino substituents enhances the compound’s ability to interact with bacterial enzymes, disrupting their function and leading to bacterial cell death. This makes 2-Amino-4-cyano-1H-imidazole-5-carboxamide a potential candidate for developing new antibiotics .

Agricultural Chemistry: Fungicides and Herbicides

In agriculture, imidazole derivatives serve as active ingredients in fungicides and herbicides. Their mechanism involves inhibiting the growth of harmful fungi and weeds, protecting crops and improving yield. The structural features of 2-Amino-4-cyano-1H-imidazole-5-carboxamide can be optimized to target specific plant pathogens .

Organic Synthesis: Building Blocks

Imidazole derivatives are pivotal in organic synthesis, serving as building blocks for more complex molecules. The functional groups in 2-Amino-4-cyano-1H-imidazole-5-carboxamide offer multiple sites for reactions, enabling the construction of diverse organic compounds with wide-ranging applications .

Material Science: Ionic Liquids

Imidazoles are key components in the formation of ionic liquids, which are salts in the liquid state at room temperature. These liquids have unique properties like low volatility and high thermal stability, making them suitable for various industrial processes. The compound could be used to synthesize new types of ionic liquids .

Enzyme Inhibition

Imidazole rings mimic the structure of histidine, an amino acid that often acts as an active site in enzymes. Therefore, imidazole derivatives can act as enzyme inhibitors, regulating biological pathways and serving as a tool for studying enzyme mechanisms .

Organometallic Catalysis: N-Heterocyclic Carbenes (NHCs)

2-Amino-4-cyano-1H-imidazole-5-carboxamide can be utilized in the synthesis of NHCs, which are valuable ligands in organometallic catalysis. NHCs facilitate various catalytic reactions, including cross-coupling and hydrogenation, due to their strong σ-donating and π-accepting abilities .

Neuropharmacology: GABA Receptor Modulation

Imidazole derivatives have been explored for their potential to modulate GABA receptors in the brain, which could lead to new treatments for neurological disorders such as anxiety, epilepsy, and insomnia. The specific substituents on the imidazole ring influence the compound’s affinity and efficacy at these receptors .

Future Directions

The future directions for “2-Amino-4-cyano-1H-imidazole-5-carboxamide” could involve further investigation of its use in the treatment of allergic rhinitis and pediatric indications . Additionally, the development of more efficient synthesis methods could be a potential area of research .

properties

IUPAC Name

2-amino-4-cyano-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-1-2-3(4(7)11)10-5(8)9-2/h(H2,7,11)(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCUWIMIPGRPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NC(=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652429
Record name 2-Amino-4-cyano-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-cyano-1H-imidazole-5-carboxamide

CAS RN

125815-68-1
Record name 2-Amino-4-cyano-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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